Androstenedione 3-enol glucosiduronate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
7649-05-0 |
|---|---|
Molecular Formula |
C25H34O8 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(10R,13S)-10,13-dimethyl-17-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H34O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,11,14-16,18-21,23,27-29H,4-10H2,1-2H3,(H,30,31)/t14?,15?,16?,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
InChI Key |
JXLRWYMABLHQLZ-WWERWHJVSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Synonyms |
androstenedione 3-enol glucosiduronate |
Origin of Product |
United States |
Biological Activity:
Glucuronidation is generally considered a detoxification and inactivation pathway. nih.gov The addition of the bulky, polar glucuronic acid moiety typically abolishes the ability of the steroid to bind to its receptor. Therefore, Androstenedione (B190577) 3-enol glucosiduronate, like other steroid glucuronides, is considered biologically inactive in the classical sense of androgenic or estrogenic signaling.
However, emerging research suggests that some glucuronide metabolites may possess their own biological activities. For instance, certain steroid glucuronides have been shown to interact with other cellular targets, although the specific activity of Androstenedione 3-enol glucosiduronate has not been extensively characterized. nih.gov
Transport and Excretion:
The primary and most well-understood outcome of glucuronidation is the enhanced water solubility of the steroid, which facilitates its elimination from the body via urine and bile. nih.gov The various glucuronide conjugates of androstenedione (B190577) metabolites are all subject to this excretory pathway. However, the specific transporters involved and the efficiency of excretion may differ between conjugates. For example, studies on testosterone (B1683101) metabolites have shown that androsterone (B159326) glucuronide (AG) and etiocholanolone (B196237) glucuronide (EtioG) are preferentially transported by multidrug resistance-associated protein 3 (MRP3), while testosterone glucuronide (TG) and dihydrotestosterone (B1667394) glucuronide (DHTG) are mainly transported by MRP2 in the liver. nih.gov The transport mechanisms for Androstenedione 3-enol glucosiduronate have not been specifically elucidated but would likely involve similar organic anion transporters.
Potential for Reactivation:
A crucial difference in the biochemical outcome of various conjugation forms lies in the potential for the conjugate to be hydrolyzed back to its active form. This process, known as deconjugation, is catalyzed by β-glucuronidase enzymes present in various tissues and in the gut microbiota.
The stability of the glucuronide bond can vary depending on the structure of the aglycone (the steroid). While detailed comparative studies on the stability of Androstenedione (B190577) 3-enol glucosiduronate versus other androgen glucuronides are scarce, the nature of the enol-glucuronide linkage may influence its susceptibility to enzymatic cleavage. If deconjugated, the released androstenedione could re-enter the pool of active steroid precursors.
The following table provides a comparative overview of the biochemical outcomes of different androstenedione conjugation forms.
| Conjugate | Precursor Metabolite | Biological Activity | Primary Excretion Route | Potential for Reactivation |
| Androstenedione 3-enol glucosiduronate | Androstenedione (enol form) | Inactive (presumed) | Urine, Bile | Possible via β-glucuronidase |
| Androsterone (B159326) glucuronide | Androsterone | Inactive | Urine, Bile | Possible via β-glucuronidase |
| Etiocholanolone (B196237) glucuronide | Etiocholanolone | Inactive | Urine, Bile | Possible via β-glucuronidase |
| Testosterone (B1683101) glucuronide | Testosterone | Inactive | Urine, Bile | Possible via β-glucuronidase |
Analytical and Bioanalytical Methodologies for Androstenedione 3 Enol Glucosiduronate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For steroid glucuronides like androstenedione (B190577) 3-enol glucosiduronate, liquid chromatography is often the preferred method, although gas chromatography can be employed following specific sample preparation steps.
High-performance liquid chromatography (HPLC) is a widely utilized technique for the analysis of steroid glucuronides due to its ability to separate non-volatile and thermally unstable compounds in their intact form nih.gov. Reversed-phase HPLC (RP-HPLC) is a common modality for this purpose acs.orgnih.gov. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of steroid glucuronides is influenced by factors such as column temperature, the pH of the mobile phase, and the specific organic modifiers used nih.gov. The inherent polarity of the glucuronide moiety means that these compounds are often less retained on standard C18 columns compared to their unconjugated steroid counterparts sigmaaldrich.com.
The direct analysis of steroid glucuronides by HPLC avoids the need for hydrolysis, which is a mandatory step for gas chromatography, thus simplifying sample preparation and reducing analysis time dshs-koeln.denih.gov. Various HPLC methods have been developed for the separation of a wide array of steroid hormones and their metabolites, demonstrating the versatility of this technique nih.govacs.orgnih.gov. For instance, gradient elution systems are often employed to achieve optimal separation of structurally similar steroids acs.orgnih.gov.
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and established technique for steroid analysis unige.chnih.gov. However, due to the non-volatile nature of steroid glucuronides, direct analysis by GC is not feasible. Therefore, a two-step sample preparation process is required: deconjugation and derivatization nih.govresearchgate.net.
Deconjugation: This initial step involves the cleavage of the glucuronic acid moiety from the steroid. Enzymatic hydrolysis, typically using β-glucuronidase, is the most common method for this purpose nih.govresearchgate.net. This process yields the free steroid, in this case, androstenedione.
Derivatization: Following deconjugation and extraction, the resulting free steroid must be chemically modified to increase its volatility and thermal stability for GC analysis nih.govresearchgate.net. Silylation is a frequently employed derivatization technique, where active hydrogen atoms on hydroxyl and carboxyl groups are replaced with trimethylsilyl (TMS) groups nih.govresearchgate.netyoutube.com. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose youtube.comnih.gov. This process not only enhances volatility but also improves chromatographic peak shape and, consequently, detection nih.gov. The derivatization of keto groups, as are present in androstenedione, can also be achieved, often through methoximation prior to silylation, to prevent the formation of multiple derivatives from tautomers youtube.com.
The necessity of these sample preparation steps makes GC-MS analysis of steroid glucuronides more time-consuming and labor-intensive compared to direct LC-MS methods unige.ch.
Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC unige.chhitachi-hightech.com.
For the analysis of complex mixtures of steroid metabolites, such as those found in urine, the enhanced resolving power of UHPLC is particularly advantageous unige.chhitachi-hightech.com. This allows for better separation of isomeric compounds, which is a common challenge in steroid analysis unige.chnih.gov. The use of UHPLC has been successfully applied to the direct analysis of intact steroid glucuronides and sulfates, providing comprehensive metabolic profiles unige.chnih.gov. The increased peak capacity and efficiency of UHPLC columns contribute to more accurate and reliable quantification of individual steroid conjugates hitachi-hightech.com.
Spectrometric Detection Methods for Structural Elucidation and Quantification
Following chromatographic separation, a detector is required to identify and quantify the eluted compounds. Mass spectrometry has become the gold standard for the analysis of steroid metabolites due to its high sensitivity and specificity.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides a powerful tool for the definitive identification and quantification of analytes nih.gov. For steroid analysis, including androstenedione and its conjugates, MS offers unparalleled specificity, which is crucial for distinguishing between structurally similar compounds nih.govnih.gov.
In the context of androstenedione 3-enol glucosiduronate, LC-MS allows for the direct detection of the intact conjugated molecule dshs-koeln.denih.gov. This approach simplifies sample preparation and provides direct evidence of the presence of the glucuronide conjugate dshs-koeln.de. Various ionization techniques can be employed, with electrospray ionization (ESI) being common for LC-MS applications involving steroid glucuronides.
Tandem mass spectrometry (MS/MS) adds another layer of specificity to the analysis. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed, creating a characteristic fragmentation pattern that is highly specific to the parent molecule uab.edu.
A hallmark of the fragmentation of steroid glucuronides in MS/MS is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of 176.0321 Da nih.gov. This specific neutral loss is a strong indicator of the presence of a glucuronidated compound and is often used in screening methods to identify potential glucuronide conjugates in complex samples nih.govacs.org.
The fragmentation pattern of the steroid backbone itself provides further structural information, allowing for the identification of the specific steroid that is conjugated nih.govresearchgate.net. By analyzing these characteristic fragmentation patterns, researchers can confidently identify and quantify this compound, even at low concentrations in biological fluids. The development of LC-MS/MS methods has been instrumental in advancing the direct quantification of various steroid glucuronides nih.govnih.govresearchgate.net.
Interactive Data Tables
Table 1: Chromatographic Techniques for Steroid Glucuronide Analysis
| Technique | Sample Preparation | Key Advantages | Key Limitations |
|---|---|---|---|
| HPLC | Minimal; direct injection possible | Direct analysis of intact glucuronides, simpler sample preparation. | Lower resolution compared to UHPLC. |
| GC | Deconjugation and derivatization required | High resolution and established methodology. | Indirect analysis, time-consuming sample preparation. |
| UHPLC | Minimal; direct injection possible | Enhanced resolution, faster analysis times, increased sensitivity. | Higher operational pressures require specialized equipment. |
Table 2: Mass Spectrometry Techniques for Steroid Glucuronide Analysis
| Technique | Information Provided | Key Features |
|---|---|---|
| MS | Mass-to-charge ratio of the intact molecule | High specificity for identification and quantification. |
| MS/MS | Characteristic fragmentation pattern | Provides structural confirmation through specific neutral losses and fragment ions. |
Mass Spectrometry (MS) for Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the definitive identification and quantification of this compound and other steroid metabolites. Unlike low-resolution mass spectrometry, HRMS instruments provide highly accurate mass measurements, which is crucial for distinguishing between compounds with very similar molecular weights. johnshopkins.eduub.edu This capability is particularly vital in complex biological matrices where numerous structurally similar steroids and their conjugates coexist.
The application of HRMS in steroid profiling offers significant advantages in terms of specificity and confidence in compound identification. nih.gov For instance, liquid chromatography coupled with HRMS (LC-HRMS) has been successfully employed for the comprehensive analysis of urinary steroid metabolites. ub.edunih.gov This technique allows for the simultaneous quantification of a wide array of steroids, providing a detailed snapshot of the steroidogenic pathway. nih.gov The high mass accuracy of HRMS minimizes the ambiguity associated with nominal mass measurements, thereby reducing the potential for false-positive identifications.
Recent advancements in HRMS technology have further enhanced its utility in steroid analysis, with modern instruments offering comparable sensitivity and quantitative performance to traditional tandem mass spectrometry (LC-MS/MS) methods for small molecules. ub.edu This makes LC-HRMS a powerful tool not only for targeted quantification but also for untargeted metabolomics studies, enabling the discovery of novel biomarkers and the elucidation of pathological pathways related to steroid metabolism. The Endocrine Society has recognized the superiority of mass spectrometry-based methods for steroid hormone analysis due to the higher likelihood of analytical interference in immunoassays. johnshopkins.edu
Key Parameters in HRMS Analysis of Steroid Glucuronides:
| Parameter | Description | Typical Values/Ranges for Steroid Analysis |
| Mass Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios (m/z). | > 10,000 FWHM (Full Width at Half Maximum) |
| Mass Accuracy | The closeness of the measured mass to the true (calculated) mass. | < 5 ppm (parts per million) |
| Ionization Mode | The method used to generate ions from the analyte molecules. | Electrospray Ionization (ESI), typically in negative ion mode for glucuronides. |
| Scan Mode | The method of acquiring mass spectral data. | Full scan for profiling, and targeted MS/MS for quantification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of steroid conjugates, including this compound. nih.gov While mass spectrometry provides precise information about the molecular weight and elemental composition, NMR offers detailed insights into the specific arrangement of atoms within a molecule, confirming the identity and stereochemistry of the steroid core, the nature of the conjugate, and the position of conjugation. nih.gov
NMR experiments, such as ¹H NMR and ¹³C NMR, provide a unique fingerprint of the molecule based on the chemical environment of each proton and carbon atom. For this compound, NMR is crucial for definitively establishing the "3-enol" structure and confirming the attachment of the glucuronic acid moiety at this position. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to map the connectivity between protons and carbons, providing irrefutable evidence of the molecular structure.
Although NMR is a powerful technique for structural confirmation, it is generally less sensitive than mass spectrometry and requires a larger amount of purified sample. nih.gov Therefore, it is often used in conjunction with MS, where MS provides the initial identification and quantification, and NMR serves as the gold standard for structural verification, particularly for novel or previously uncharacterized metabolites.
Sample Preparation Strategies for Biological Matrices in Research
The accurate analysis of this compound in biological matrices such as serum, plasma, and urine necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the analytical method employed.
Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Liquid-Liquid Extraction (LLE) has been a conventional method for extracting steroids from biological fluids. nih.gov This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While effective, LLE can be labor-intensive and may not always provide the cleanest extracts. nih.gov
Solid-Phase Extraction (SPE) has emerged as a more efficient and selective alternative to LLE for the extraction of steroid hormones and their conjugates. nih.govwaters.com SPE utilizes a solid sorbent material packed in a cartridge to retain the analyte from the liquid sample. Interfering substances can then be washed away, and the analyte of interest is subsequently eluted with a suitable solvent. SPE offers several advantages, including higher recoveries, cleaner extracts, and the potential for automation. nih.govwaters.com Various SPE sorbents are available, and the selection is based on the physicochemical properties of the analyte. For instance, Oasis PRiME HLB has been demonstrated to be effective for the extraction of steroids from plasma, simplifying the workflow by eliminating conditioning and equilibration steps. waters.com
Comparison of Extraction Techniques for Steroid Analysis:
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids. | Adsorption onto a solid phase followed by elution. |
| Selectivity | Generally lower. | Higher, depending on the sorbent. |
| Recovery | Can be variable. | Generally high and reproducible. |
| Cleanliness of Extract | May contain more interfering substances. | Typically provides cleaner extracts. |
| Automation Potential | Limited. | High. |
| Solvent Consumption | High. | Lower. |
Derivatization Procedures for GC-MS Analysis of Aglycones
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for steroid analysis, but it requires the analytes to be volatile and thermally stable. researchgate.net Steroids, in their native form, are often not suitable for GC-MS analysis. researchgate.net Derivatization is a chemical modification process that converts the non-volatile steroid aglycones into more volatile and thermally stable derivatives. researchgate.net
The most common derivatization approach for steroids is silylation , which involves the replacement of active hydrogens in hydroxyl and keto groups with a trimethylsilyl (TMS) group. mdpi.comyoutube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.comyoutube.com This process increases the volatility and improves the chromatographic behavior of the steroids. youtube.com In some cases, a two-step derivatization involving methoximation followed by silylation is employed. youtube.com Methoximation protects the keto groups and prevents the formation of multiple derivatives from a single compound. youtube.com
Enzymatic Hydrolysis Protocols Prior to Aglycone Analysis
To analyze the total concentration of a steroid, which includes both its free and conjugated forms, the glucuronide conjugate must first be cleaved to release the free steroid aglycone. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. researchgate.net The source of the β-glucuronidase can be important, with enzymes from sources like Escherichia coli being commonly used. researchgate.net
The efficiency of the enzymatic hydrolysis is critical for the accurate quantification of the total steroid concentration. The reaction conditions, including pH, temperature, and incubation time, must be carefully optimized to ensure complete cleavage of the glucuronide moiety without degrading the steroid aglycone. Following hydrolysis, the liberated free steroid can then be extracted and analyzed, often after derivatization for GC-MS analysis.
Role in Endogenous Biochemical Regulation and Homeostasis Non Clinical Focus
Modulation of Steroid Biosynthesis and Metabolism (Indirectly)
The formation of androstenedione (B190577) 3-enol glucosiduronate is an indirect modulator of steroid biosynthesis and metabolism. This modulation occurs primarily by influencing the availability of its precursor, androstenedione, and through the overarching regulatory impact of steroid glucuronidation.
Impact on Substrate Availability for Other Steroidogenic Enzymes
Androstenedione is a central precursor in the biosynthesis of both androgens and estrogens. wikipedia.org It can be converted to testosterone (B1683101) by 17β-hydroxysteroid dehydrogenase or to estrone (B1671321) by aromatase. wikipedia.org The conjugation of androstenedione to form androstenedione 3-enol glucosiduronate effectively removes androstenedione from the pool of substrates available to these key steroidogenic enzymes. This process of glucuronidation, therefore, plays a passive but significant role in dictating the rate and direction of sex hormone synthesis by limiting the availability of a crucial intermediate.
Regulatory Feedback Mechanisms Involving Steroid Glucuronidation
Glucuronidation is a major pathway for the metabolism and excretion of steroids. This process, which increases the water solubility of steroids, facilitates their elimination from the body, primarily through urine and bile. nih.gov While direct feedback loops involving this compound have not been extensively characterized, the general process of steroid conjugation is integral to maintaining hormonal balance.
By converting active or precursor steroids into inactive, excretable forms, glucuronidation helps to prevent the excessive accumulation of hormonally active compounds. This clearance mechanism is a critical component of the homeostatic regulation of steroid hormone levels. The rate of glucuronidation can, therefore, indirectly influence the feedback signals that steroid hormones exert on the hypothalamic-pituitary-gonadal and hypothalamic-pituitary-adrenal axes.
Presence and Significance in Specific Tissues or Cellular Compartments (Non-Human)
The metabolism of androstenedione and the formation of its conjugates are not limited to a single organ, with the liver playing a central role. Studies in non-human models have provided insights into the tissue-specific aspects of these processes.
Hepatic Metabolism and Enterohepatic Circulation of Glucuronides
The liver is the primary site of steroid glucuronidation. In animal models, such as rats, the liver has been shown to metabolize androstenedione. nih.gov Steroid glucuronides, including presumably this compound, are excreted from the liver into the bile. nih.gov
These conjugated steroids can then enter the enterohepatic circulation. mdpi.com In this process, the glucuronides are transported to the intestine, where they can be deconjugated by bacterial enzymes. The released parent steroid, in this case, androstenedione, can then be reabsorbed back into the circulation and return to the liver. mdpi.com This recycling mechanism can prolong the half-life of the steroid and influence its systemic availability.
Extra-Hepatic Sites of Formation and Metabolism of Steroid Conjugates
While the liver is the main site of steroid conjugation, extra-hepatic tissues also contribute to the metabolism of steroids. The intestine itself is a site of steroid metabolism. mdpi.com Furthermore, the enzymes responsible for steroid conversions are present in various peripheral tissues. For instance, androstenedione can be converted to testosterone and other metabolites in tissues other than the liver. nih.gov
The identification of androstenedione 3-enol glucuronide in the blood of a woman with an interstitial cell ovarian tumor suggests that its formation may also occur in or be influenced by gonadal tissues, although this was in a pathological context. In various animal species, the metabolic fate of androstenedione can differ, highlighting species-specific differences in extra-hepatic steroid metabolism. wikipedia.org
Interplay with Other Conjugation Pathways in Steroid Homeostasis
Glucuronidation is one of several conjugation pathways involved in steroid metabolism. Sulfation is another major pathway for the inactivation and excretion of steroid hormones. For example, DHEA is readily sulfated to form DHEA sulfate (B86663) (DHEA-S). nih.gov
Competition for Shared Enzymes and Substrates
The biotransformation of androstenedione and its metabolites is a complex process involving a host of enzymes, many of which are not exclusively dedicated to a single substrate. This creates a competitive environment within the cell, where various endogenous compounds vie for the active sites of these enzymes. The formation of this compound is intrinsically linked to this competition, particularly for the UDP-glucuronosyltransferase (UGT) enzymes.
The UGT enzyme superfamily is responsible for the glucuronidation of a wide array of substrates, including steroids, bilirubin (B190676), and various xenobiotics. nih.gov This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, rendering it more water-soluble and facilitating its excretion. nih.gov Within the UGT superfamily, the UGT2B subfamily, particularly UGT2B7, UGT2B15, and UGT2B17, has been identified as playing a significant role in the glucuronidation of androgens and their metabolites. nih.govnih.gov
Androstenedione can be metabolized through several pathways before glucuronidation. It can be converted to testosterone, which is then a substrate for UGT enzymes, or it can be reduced to metabolites such as androsterone (B159326) and etiocholanolone (B196237), which are subsequently glucuronidated. researchgate.netmdpi.com The formation of this compound represents an alternative pathway where androstenedione itself, in its enol form, is directly conjugated.
The competition for UGT enzymes occurs at multiple levels:
Competition between different steroid substrates: Androstenedione and its various metabolites, including testosterone, dihydrotestosterone (B1667394) (DHT), androsterone, and etiocholanolone, all compete for the same UGT enzymes. nih.govnih.gov The relative affinity (Km) and maximal velocity (Vmax) of each substrate for a particular UGT isoform will determine the predominant metabolic pathway. For instance, studies in rats have shown that testosterone can act as a non-competitive inhibitor of estrone glucuronidation, highlighting the interplay between different steroid substrates. nih.gov
Competition between keto and enol forms: The formation of this compound requires the tautomerization of the A-ring of androstenedione from its keto form to an enol form. While keto-enol tautomerism is a fundamental chemical process, the extent to which it occurs and is enzymatically catalyzed in the context of steroid metabolism is an area of ongoing research. masterorganicchemistry.com The enol form of androstenedione would then compete with the more abundant keto forms of other steroids for the active site of UGT enzymes. The structural features of the enol, particularly the presence of a hydroxyl group at the 3-position, would influence its binding to the enzyme.
Competition with other endogenous and exogenous compounds: The UGT enzymes are not exclusive to steroid metabolism. They also conjugate a vast number of other molecules, including bilirubin, bile acids, and various drugs and toxins. nih.gov Therefore, the rate of this compound formation can be influenced by the presence and concentration of these other competing substrates.
The following table summarizes the key enzymes involved in androstenedione metabolism and their substrates, illustrating the potential for competition.
| Enzyme Family | Specific Enzyme(s) | Key Substrates | Potential for Competition |
| UDP-glucuronosyltransferase (UGT) | UGT2B7, UGT2B15, UGT2B17 | Androsterone, Dihydrotestosterone (DHT), Testosterone, Androstane-3α,17β-diol, Androstenedione (enol form) | High, due to broad substrate specificity for various steroids. |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | HSD17B3, HSD17B5 | Androstenedione, Testosterone | Moderate, as it interconverts androstenedione and testosterone. |
| 5α-Reductase | SRD5A1, SRD5A2 | Testosterone, Androstenedione | Moderate, as it converts androgens to more potent forms that are also UGT substrates. |
| Aromatase (CYP19A1) | CYP19A1 | Androstenedione, Testosterone | Low in the context of direct competition for glucuronidation, but it diverts androstenedione to estrogen synthesis. researchgate.netresearchgate.net |
Differential Biochemical Outcomes of Various Conjugation Forms
The conjugation of androstenedione and its metabolites into different forms, including this compound, androsterone glucuronide, and etiocholanolone glucuronide, leads to distinct biochemical outcomes. These differences primarily relate to the biological activity of the conjugate, its transport and excretion, and its potential to be reactivated.
Research Models and Experimental Approaches for Studying Androstenedione 3 Enol Glucosiduronate
In Vitro Enzyme Activity Assays and Recombinant UGT Studies
In vitro systems are fundamental for characterizing the specific enzymes responsible for the glucuronidation of androstenedione (B190577) and its metabolites. These cell-free approaches provide a controlled environment to study enzyme kinetics and substrate specificity without confounding cellular factors.
The characterization of UDP-glucuronosyltransferase (UGT) enzymes is central to understanding the formation of androstenedione 3-enol glucosiduronate. Researchers utilize purified, recombinant human UGT enzymes to identify which isoforms are active toward androstenedione and related androgens. researchgate.net Multidimensional studies have been conducted using a panel of recombinant UGTs, revealing large differences in their conjugation profiles for various steroid aglycones. researchgate.net For instance, studies have shown that enzymes from the UGT1A and UGT2B families are key players in androgen metabolism. researchgate.netresearchgate.net Specifically, UGT2B7 and UGT2B17 are known to conjugate androgens at the 3α-OH and 17β-OH positions, while UGT2B15 is reported to be selective for the 17β-OH position. researchgate.net
| Model System | Key Findings | References |
| Recombinant Human UGTs | Identified specific UGT isoforms (e.g., UGT1A, UGT2B families) responsible for androgen glucuronidation. Revealed regioselectivity and stereoselectivity of different enzymes. | researchgate.net |
| Human Liver Microsomes (HLM) | Used to study the kinetics of androgen glucuronidation and validate findings from recombinant enzymes. Showed low glucuronidation activity for certain synthetic steroids. | researchgate.netmanchester.ac.uk |
| Rat Liver/Intestinal Microsomes | Demonstrated species differences in metabolic activity. Used to optimize preparation methods for studying intestinal metabolism. | researchgate.netnih.gov |
Cell-free systems, including assays with recombinant enzymes and microsomes, are ideal for investigating the dynamics of glucuronidation. These systems allow for the precise control of substrate and cofactor concentrations, enabling the determination of key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max). nih.govnih.gov For example, kinetic studies with recombinant UGT1A4 using dihydrotestosterone (B1667394) and trans-androsterone as probe substrates revealed atypical, non-Michaelis-Menten kinetics, suggesting the presence of multiple aglycone binding sites within the enzyme. nih.govresearchgate.net Such detailed kinetic analyses in cell-free systems are crucial for predicting potential drug-drug interactions and understanding how multiple substrates can influence an enzyme's activity through activation or inhibition. nih.govresearchgate.net The identification of androstenedione 3-enol glucuronide in blood following the administration of radiolabeled testosterone (B1683101) was confirmed using cell-free analytical techniques like chromatography and countercurrent distribution. nih.gov
Cell Culture Models for Compound Formation and Metabolism
Cell culture models bridge the gap between simple enzyme assays and complex in vivo systems. They allow for the study of steroid metabolism within an intact cellular environment, incorporating processes like cellular uptake, efflux, and the interplay between different metabolic pathways.
Primary cultures of hepatocytes are considered a "gold standard" for in vitro metabolism studies because they retain the metabolic competency of the liver, the primary site of steroid metabolism. nih.gov Studies using human and porcine hepatocyte incubations have successfully demonstrated both phase I (e.g., oxidation, reduction) and phase II (e.g., glucuronidation, sulfation) biotransformations of androstenedione. nih.govnih.gov A key finding is the good correlation between the metabolic profiles generated in hepatocyte cultures and those observed in vivo from urine analysis, making them a valuable tool for identifying potential biomarkers of steroid use. nih.gov In porcine hepatocytes, glucuronide conjugates were the principal metabolites produced from incubations with various 16-androstene steroids, accounting for a significant portion of all phase II metabolism. nih.gov Cell lines such as the human-derived HepG2 line are also used to investigate species-specific metabolism, for example, by comparing the metabolic pathways of testosterone and androstenone against those in primary pig hepatocytes. plos.orgresearchgate.net
| Cell Model | Steroid Studied | Key Findings | References |
| Human Hepatocytes | Androstenedione | Demonstrated both Phase I and Phase II metabolism. Metabolic profile showed good correlation with in vivo urinary profiles. | nih.gov |
| Porcine Hepatocytes | 16-Androstene steroids | Glucuronide conjugates were the principal metabolites, accounting for ~68% of Phase II metabolism. | nih.gov |
| HepG2 Cells | Testosterone, Androstenone | Used to study species-specific metabolism and the regulation of steroidogenic enzymes like 17βHSD7. | plos.orgresearchgate.net |
To dissect the function of a single enzyme within a cellular context, researchers use cell lines that have been genetically engineered to express a specific UGT or steroidogenic enzyme. nih.gov A common model involves stably expressing individual murine or human Ugt2b enzymes in Human Embryonic Kidney (HEK293) cells, which have low endogenous metabolic activity. nih.govnih.govresearchgate.net This approach allows for the unambiguous assignment of metabolic activity to a particular enzyme. For instance, this model was used to demonstrate that murine Ugt2b1 and Ugt2b37 are the most active androgen-glucuronidating enzymes in the mouse liver and kidney, respectively. nih.gov
Furthermore, cell lines derived from steroid-sensitive tissues, such as the human prostate cancer cell line LNCaP, are used to study the entire metabolic cascade in a target tissue. nih.gov Studies have shown that LNCaP cells can convert androstenedione into androsterone (B159326) glucuronide, confirming that glucuronidation is a major metabolic pathway within prostate tissue. nih.gov These models are invaluable for understanding intracrine signaling, where a hormone is synthesized and acts within the same cell.
Animal Models for Investigating In Vivo Metabolism and Distribution (Mechanistic Studies)
Animal models, primarily rodents like rats and mice, are indispensable for studying the in vivo fate of androstenedione, including its metabolism, distribution, and excretion under physiological conditions. nih.govnih.govnih.gov These models allow for mechanistic studies that are not possible in humans.
In vitro studies using minced tissue preparations from different brain regions (pituitary, hypothalamus, hippocampus) of male rats have demonstrated the conversion of androstenedione to various metabolites, including 5alpha-androstanedione and androsterone. nih.gov Such studies can reveal organ-specific metabolic capabilities. nih.gov
More advanced mechanistic studies employ genetic knockout mice. For example, mice lacking key androgen-biosynthetic enzymes like HSD17B3 and SRD5A1 have been developed to investigate compensatory metabolic pathways. nih.gov In mice with these genetic deletions, androstenedione levels were significantly increased, demonstrating a metabolic bottleneck and confirming the role of these enzymes in the canonical and alternative androgen synthesis pathways in vivo. nih.gov Animal models are also used to study how androgens influence cell kinetics and tissue growth, such as the effect of androstenedione on MXT mouse mammary tumors. nih.gov These in vivo experiments provide critical insights into the systemic effects and complex regulation of androgen metabolism.
Rodent Models (e.g., mice, rats) for Metabolic Pathway Elucidation
Rodent models, particularly mice and rats, have been instrumental in elucidating the metabolic pathways of androgens, including the glucuronidation of androstenedione metabolites. These models allow for in-depth investigation of tissue-specific enzyme activity and the characterization of the enzymes responsible for steroid hormone conjugation.
Studies in rats have demonstrated the capacity of various tissues to form androgen glucuronides. When incubated with testosterone, tissues such as the liver, kidney, and accessory sex organs (ventral prostate, seminal vesicle, and coagulating gland) are capable of producing these conjugates. nih.gov In the accessory sex organs of rats, the primary androgen glucuronide formed is 5α-androstane-3α,17β-diol 17β-D-glucuronide, whereas in the liver and kidney, testosterone glucuronide is the predominant conjugate. nih.gov Furthermore, research using rat intestine has shown that glucuronide formation is a key step in the transport of testosterone and androstenedione. nih.gov
Mice have also been established as valuable models for studying androgen glucuronidation, as they express Ugt2b enzymes (Ugt2b1, 2b5, and 2b34–2b38), similar to the human UGT2B family that is crucial for androgen metabolism. nih.govmdpi.com Comprehensive analysis of murine Ugt2b enzymes has revealed their expression and activity in controlling androgen conjugation. nih.gov For instance, when testosterone glucuronidation was assayed, liver extracts and Ugt2b1 showed comparable affinity, while the affinity of the Ugt2b5 enzyme was lower. mdpi.com This suggests that Ugt2b1 plays a significant role in testosterone glucuronidation in the mouse liver. mdpi.com The gender-specific expression of Ugt enzymes in mice, which is influenced by growth hormone patterns in the liver and androgens in the kidney, adds another layer of complexity and utility to this model. nih.gov
| Tissue (Rat) | Androgen Glucuronide Formation Capability | Predominant Androgen Glucuronide Formed |
|---|---|---|
| Accessory Sex Organs (Ventral Prostate, Seminal Vesicle, Coagulating Gland) | Yes | 5α-androstane-3α,17β-diol 17β-D-glucuronide |
| Liver | Yes | Testosterone glucuronide |
| Kidney | Yes | Testosterone glucuronide |
Non-Rodent Models for Comparative Biochemistry
Non-rodent models, especially nonhuman primates, offer crucial insights into the comparative biochemistry of androstenedione metabolism, highlighting significant differences from rodents and providing models that more closely mirror human physiology. The synthesis of adrenal androgens like dehydroepiandrosterone (B1670201) (DHEA), a precursor to androstenedione, is a phenomenon largely unique to primates. nih.govresearchgate.net
Species such as rhesus macaques, marmosets, chimpanzees, and baboons have been identified as promising models for different aspects of human adrenal androgen production. nih.govresearchgate.net For example, rhesus monkeys exhibit an early onset of adrenal DHEA synthesis around the time of birth. nih.gov Studies comparing bonobos and chimpanzees have shown species- and sex-specific patterns in plasma levels of androstenedione and testosterone. mdpi.com In both species, males had higher plasma testosterone levels than females. mdpi.com Interestingly, female bonobos displayed higher levels of androstenedione than their male counterparts, a finding that aligns with observations in other species where androstenedione is linked to female aggression, such as spotted hyenas and ring-tailed lemurs. mdpi.com
The metabolism of androgens can also vary significantly between species. For instance, studies on the glucuronidation of a specific mTOR inhibitor revealed that while N-glucuronides were formed in rat, dog, and human liver microsomes, the pattern in cynomolgus monkeys was distinct. nih.gov This underscores the importance of selecting appropriate animal models for studying specific metabolic pathways, as monkeys may not always be the best model for certain human UGT1A-mediated glucuronidation reactions. nih.gov In zebrafish, androstenedione is primarily metabolized to 11β-hydroxyandrostenedione and 11-ketoandrostenedione. psu.edu
| Non-Rodent Model | Key Finding in Androgen Metabolism | Relevance to this compound Research |
|---|---|---|
| Rhesus Macaque | Early, peri-parturition onset of adrenal DHEA synthesis. nih.gov | Model for developmental aspects of adrenal androgen production. |
| Bonobo | Females have higher plasma androstenedione levels than males. mdpi.com | Comparative studies on sex-specific differences in androstenedione levels. |
| Chimpanzee | Plasma androstenedione levels are significantly higher in zoo-housed individuals compared to sanctuary populations. mdpi.com | Investigating environmental or physiological influences on androstenedione levels. |
| Cynomolgus Monkey | Shows species-specific differences in N-glucuronidation pathways compared to rats, dogs, and humans. nih.gov | Highlights the need for careful model selection in glucuronidation studies. |
Genetic Knockout/Knock-in Models for UGTs or Glucuronidases
Genetic knockout and knock-in mouse models are powerful tools for dissecting the specific roles of UDP-glucuronosyltransferases (UGTs) and glucuronidases in the metabolism of androstenedione and other steroids. nih.gov These models allow for the investigation of the consequences of the absence or modification of a particular enzyme in vivo.
A notable example is the development of mice with a targeted deletion of the UGT2 gene family (ΔUgt2 mice). nih.gov Given that human UGT2B enzymes are known to glucuronidate endogenous steroids, it was surprising that the loss of the UGT2 family in these mice did not significantly impair sexual development or fertility under laboratory conditions. nih.gov This suggests that other UGT families or alternative metabolic pathways may compensate for the loss of UGT2 enzymes in steroid hormone metabolism in these mice. nih.gov However, these models are crucial for determining the contribution of UGT2 enzymes to the metabolism of various compounds. nih.gov
Transgenic mouse models have also been used to study the regulation of UGTs. For instance, mice expressing a constitutively active form of the human pregnane (B1235032) X receptor (PXR) showed a significant increase in UGT activity towards steroids and enhanced steroid clearance. nih.gov Conversely, PPARα knockout mice were used to demonstrate that PPARα is a key regulator of both basal and fibrate-activated UGT2B gene expression. nih.gov In PXR knockout mice, there was an observed induction of UGT1A1, which is involved in bilirubin (B190676) metabolism, highlighting the complex regulatory networks that control UGT expression. nih.gov
The role of gut microbial β-glucuronidases in deconjugating steroid glucuronides is another area of investigation. It is hypothesized that androgen glucuronides transported to the intestine can be reactivated by these bacterial enzymes, thereby re-entering circulation. nih.gov Knockout models for specific bacterial glucuronidases could provide valuable insights into the enterohepatic circulation of androgens.
| Genetic Model | Gene(s) Modified | Key Findings Related to Steroid Glucuronidation |
|---|---|---|
| ΔUgt2 Mouse | UGT2 gene family | Loss of UGT2 enzymes did not significantly affect sexual development or fertility, suggesting compensatory mechanisms. nih.gov |
| VP-hPXR Transgenic Mouse | Constitutively active human Pregnane X Receptor (PXR) | Markedly increased UGT activity toward steroids and enhanced steroid clearance. nih.gov |
| PPARα Knockout Mouse | Peroxisome proliferator-activated receptor alpha (PPARα) | Demonstrated that PPARα is a key regulator of UGT2B gene expression. nih.gov |
| PXR Knockout Mouse | Pregnane X Receptor (PXR) | Associated with the induction of UGT1A1, indicating complex regulatory interactions. nih.gov |
Future Research Directions and Unexplored Avenues for Androstenedione 3 Enol Glucosiduronate
Elucidation of Novel Enzymatic Pathways or Isoforms Involved in Enol Glucuronidation
The conjugation of steroids with glucuronic acid is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. cas.czijpcbs.com In humans, these enzymes are categorized into the UGT1 and UGT2 families. cas.cz While specific isoforms like UGT2B7, UGT2B15, and UGT2B17 are known to be pivotal in the glucuronidation of androgens and their metabolites, the precise enzymes responsible for the formation of androstenedione's enol glucuronide remain to be definitively identified. cas.cznih.gov
Future research should focus on identifying the specific UGT isoforms that catalyze the formation of androstenedione (B190577) 3-enol glucosiduronate. This involves screening a comprehensive panel of recombinant human UGT enzymes for their activity towards androstenedione, with a specific focus on identifying the enol conjugate. Studies have shown that isoforms such as UGT1A4 and UGT2A1 can glucuronidate certain androgens, suggesting they could be potential candidates. capes.gov.br It is also possible that novel or less-characterized UGT isoforms play a significant role in this specific metabolic pathway. Research should also investigate the potential for non-UGT enzymatic pathways or cofactor specificities that might contribute to enol glucuronidation.
Table 1: Key Human UGT Isoforms in Androgen Metabolism and Future Research Targets
| UGT Isoform | Known Androgen Substrates | Tissue Expression | Relevance for Future Enol Glucuronidation Research |
|---|---|---|---|
| UGT2B17 | Testosterone (B1683101), Dihydrotestosterone (B1667394) (DHT), Androsterone (B159326), Androstanediol | Liver, Prostate, Skin | Primary candidate for investigation due to its major role in androgen conjugation. nih.govnih.gov |
| UGT2B15 | Dihydrotestosterone (DHT), Androstanediol | Liver, Prostate, Skin | Another key enzyme in androgen inactivation; its potential for enol glucuronidation needs to be assessed. nih.gov |
| UGT2B7 | Androsterone, Etiocholanolone (B196237), Androstanediol | Liver, Skin | Known to conjugate a variety of steroids; its role in enol formation is unknown. capes.gov.br |
| UGT1A4 | Androsterone (low activity) | Liver | Although showing low activity for some androgens, its potential role in the specific enol pathway warrants investigation. capes.gov.br |
Investigation of Post-Glucuronidation Fate and Potential for Steroid Recirculation
Once formed, androstenedione 3-enol glucosiduronate is a hydrophilic conjugate destined for excretion. nih.gov However, the journey from formation to final elimination is complex and may involve enterohepatic circulation. This process entails the excretion of the glucuronide into the bile, its passage into the intestine, and subsequent deconjugation by bacterial β-glucuronidases, which would regenerate the parent steroid, androstenedione. cas.czwikipedia.org This re-formed androstenedione can then be reabsorbed into circulation, effectively prolonging its biological half-life. nih.govyoutube.com
A critical area for future research is to determine the extent to which this compound undergoes this recycling. This involves studying its transport into bile, its stability in the intestinal lumen, and its susceptibility to bacterial enzymes. Furthermore, identifying the specific efflux transporters, such as members of the Multidrug Resistance-Associated Protein (MRP) family (e.g., MRP2 and MRP3), responsible for pumping the glucuronide out of hepatocytes and enterocytes is essential. nih.govnih.gov Understanding this pathway could reveal a mechanism for sustained androgenic activity and has significant implications for endocrinology and toxicology. wikipedia.org
Development of Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation
A significant challenge in studying this compound is its analysis in biological matrices. This requires highly sensitive and specific analytical methods capable of detecting trace amounts and, crucially, distinguishing it from other glucuronide isomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose. nih.govacs.org
Future efforts must focus on optimizing LC-MS/MS methods, including the development of specific neutral loss and precursor ion scanning techniques that are characteristic of enol-glucuronides. acs.orgresearchgate.net A major hurdle is the structural similarity between different steroid glucuronide isomers, which often have identical masses. nih.gov Advanced separation techniques, such as ion mobility spectrometry (IMS) coupled with mass spectrometry (LC-IMS-MS), offer a promising avenue for separating these isomers based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govwipo.int The development of certified reference standards for this compound is also a prerequisite for accurate quantification. nih.gov
Table 2: Challenges and Advanced Solutions in the Analysis of this compound
| Analytical Challenge | Description | Future Research & Development |
|---|---|---|
| Trace Level Detection | Metabolites are often present at very low concentrations in complex biological fluids like plasma and urine. | Improving sample preparation techniques (e.g., solid-phase extraction) and enhancing the sensitivity of MS detectors. wur.nl |
| Isomer Differentiation | Distinguishing the 3-enol glucuronide from other positional isomers (e.g., 17-enol or hydroxylated glucuronides) is difficult due to identical mass. | Application of high-resolution separation techniques like ion mobility spectrometry (IMS) and development of isomer-specific fragmentation patterns in MS/MS. nih.govnih.gov |
| Lack of Standards | The absence of commercially available, certified reference materials hinders absolute quantification and method validation. | Enzymatic or chemical synthesis of pure this compound to serve as a reference standard. nih.gov |
| Conjugate Instability | Some glucuronide conjugates, particularly acyl glucuronides, can be unstable, potentially leading to inaccurate measurements. xenotech.com | Investigating the stability of the enol-glucuronide bond under various sample handling and storage conditions. |
Computational Modeling and In Silico Approaches to Predict Steroid Glucuronidation
Computational, or in silico, models are becoming increasingly valuable for predicting drug metabolism and toxicity, offering a rapid and cost-effective alternative to extensive lab work. nih.gov These approaches can be applied to predict the likelihood of androstenedione undergoing enol glucuronidation and to identify the UGT isoforms that may be involved.
Future research should leverage techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, homology modeling of UGT enzymes, and molecular docking simulations. nih.gov By building computational models based on the known substrate specificities of various UGTs, it may be more feasible to predict whether androstenedione is a favorable substrate for enol glucuronidation by a particular enzyme. researchgate.net More advanced graph neural network and other machine learning models, which have shown promise in predicting UGT-mediated metabolism, could be trained to specifically recognize the structural motifs that lead to enol conjugate formation. nih.govresearchgate.net Such predictive models would be invaluable in drug design and in assessing the metabolic fate of novel steroidal compounds. nih.gov
Comparative Biochemical Studies of this compound Across Species
The metabolism of steroids can vary significantly between different species. mdpi.com Comparative studies are therefore essential to understand how the formation of this compound differs across various animal models and humans. Such studies provide context for preclinical research and help in selecting appropriate animal models for toxicological and pharmacological studies. mdpi.com
Future research should involve in vitro studies using liver and intestinal microsomes from a range of species (e.g., human, monkey, dog, rat, mouse) to compare the rates and profiles of androstenedione glucuronidation. nih.govnih.gov For example, studies have already shown that androstenedione metabolism differs significantly between gastropod species and even between rats and humans. mdpi.comnih.govnih.gov It is critical to determine whether the enol glucuronidation pathway is a major or minor route in different species, as this will impact the interpretation of data from animal studies and its extrapolation to human health. nih.gov
Table 3: Observed Species Differences in Androstenedione Metabolism
| Species | Primary Metabolic Pathway/Metabolites of Androstenedione | Reference |
|---|---|---|
| Human | Metabolized to testosterone, estrone (B1671321), androsterone, and etiocholanolone. mdpi.com UGT2B17 is a key enzyme in testosterone glucuronidation. nih.gov | nih.govmdpi.com |
| Cattle | Main metabolites identified are estradiol-17β and epitestosterone. | mdpi.comsemanticscholar.org |
| Sheep | The 17-epimer is a main metabolite. | mdpi.comsemanticscholar.org |
| Rat | Metabolism is altered by conditions like starvation and diabetes. mdpi.com Glucuronidation efficiency can be lower than in bovine or porcine models for some steroids. nih.gov | nih.govmdpi.com |
| Zebrafish | 17β-HSD type 3 enzyme effectively converts androstenedione to testosterone but does not metabolize androsterone or androstanedione, unlike the human enzyme. | bioscientifica.com |
| Gastropods (M. cornuarietis) | Primarily converted to 5α-androstanedione. | nih.gov |
| Gastropods (H. trunculus) | Primarily metabolized to testosterone. | nih.gov |
Note: The table highlights the diversity in phase I metabolism, suggesting that the subsequent phase II glucuronidation, including the enol pathway, is also likely to be highly species-dependent.
Q & A
Basic Research Questions
Q. How is Androstenedione 3-enol Glucosiduronate synthesized, and what analytical methods confirm its structural integrity?
- Methodology : Synthesis involves regioselective glucuronidation at specific hydroxyl groups (e.g., C-3 or C-21) using methyl acetobromoglucuronate as a glucuronyl donor. Purification is achieved via column chromatography, with structural confirmation through NMR (e.g., absence of α-glycoside doublet at δ = 5.1) and enzymatic hydrolysis with β-glucuronidase . Molecular rotations and tetrazolium blue tests further validate the conjugation site (e.g., lack of α-ketolic steroid reduction confirms C-21 glucosiduronation) .
Q. What are the standard analytical techniques for quantifying this compound in biological matrices?
- Methodology : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging transitions specific to glucuronide conjugates (e.g., m/z 286→97 for androstenedione derivatives). For environmental samples, capillary electrophoresis (CE) with solid-phase extraction (SPE) pre-concentration achieves sensitivity in the low ng/L range . UV/Vis detection at 230 nm is used for purity assessment in synthetic standards .
Q. How does glucuronidation affect the physicochemical properties of androstenedione derivatives?
- Methodology : Glucuronidation increases polarity, altering solubility and chromatographic retention. For example, C-3 glucosiduronates exhibit higher aqueous solubility compared to parent steroids, impacting extraction protocols (e.g., liquid-liquid vs. solid-phase extraction). Partition coefficients (log P) can be calculated using reverse-phase HPLC retention times .
Advanced Research Questions
Q. What metabolic pathways regulate the biosynthesis and clearance of this compound in hepatic and extrahepatic tissues?
- Methodology : In vitro microsomal assays with UDP-glucuronic acid (UDPGA) identify enzymatic activity (e.g., UGT2B isoforms). Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots. In vivo, bile cannulation in rodent models tracks biliary excretion, while LC-MS/MS quantifies systemic clearance rates .
Q. How do conflicting data on steroid glucuronide ratios (e.g., testosterone/androstenedione) reflect methodological or biological variability?
- Analysis : Age- and sex-specific ratios (e.g., testosterone/androstenedione for 17α-HSD activity) require stratification. For instance, postmenopausal women show elevated ratios due to ovarian senescence, while methodological variability arises from cross-reactivity in immunoassays vs. specificity of LC-MS/MS . Normalization to creatinine or lean body mass reduces confounding in clinical studies .
Q. What is the role of this compound in polycystic ovary syndrome (PCOS) and its association with glucose metabolism?
- Experimental Design : Cohort studies with PCOS patients measure serum glucuronides via LC-MS/MS alongside oral glucose tolerance tests (OGTT). Multivariate logistic regression adjusts for confounders (BMI, insulin). Positive correlations with aldosterone and estrone suggest adrenal-derived steroid interplay in insulin resistance .
Q. How do environmental matrices (e.g., wastewater) influence the stability and detection of steroid glucuronides?
- Methodology : Stability studies under varying pH/temperature quantify degradation rates (t1/2). SPE-LC-MS/MS workflows with isotope-labeled internal standards (e.g., deuterated androstenedione) correct matrix effects. Effluent/influent comparisons in water treatment plants reveal removal efficiencies (e.g., 3.22–68.3 ng/L to 2.72–27.9 ng/L) .
Data Interpretation and Contradictions
- Stereochemical Ambiguity : Conflicting glucuronide nomenclature (e.g., "3α-hydroxy-5α-androstan-17-one 3-glucuronide" vs. "androsterone glucosiduronate") requires rigorous NMR/X-ray validation to avoid misassignment .
- Cross-Species Variability : Rodent vs. human UGT isoform specificity may explain discrepancies in glucuronidation rates, necessitating species-specific microsomal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
